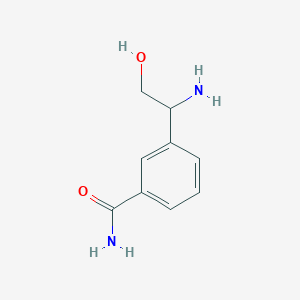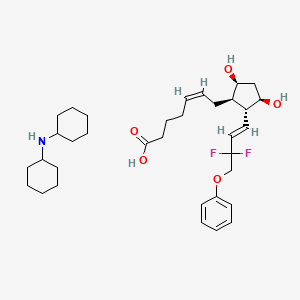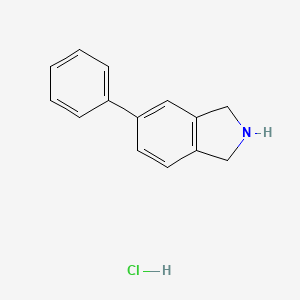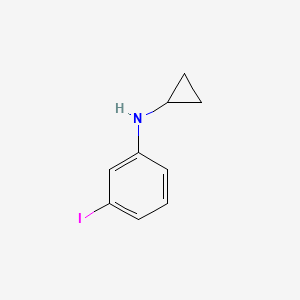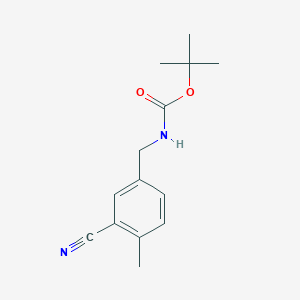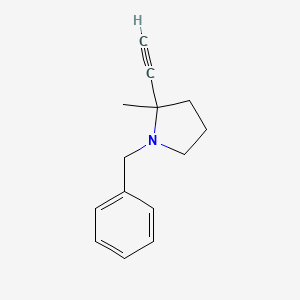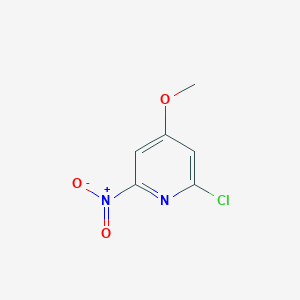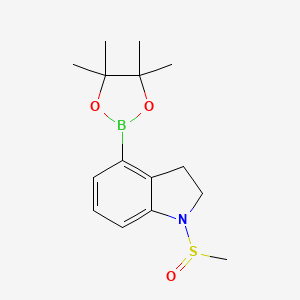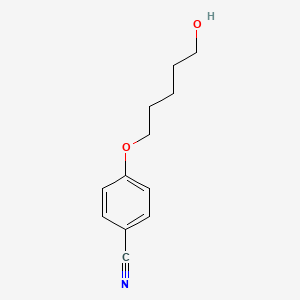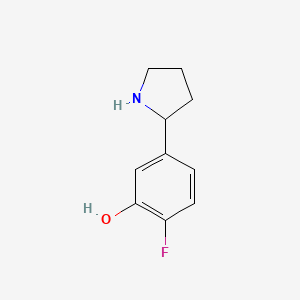![molecular formula C8H7F2NO2 B12963797 Ethanone, 1-[5-(difluoromethoxy)-2-pyridinyl]-](/img/structure/B12963797.png)
Ethanone, 1-[5-(difluoromethoxy)-2-pyridinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Difluoromethoxy)pyridin-2-yl)ethan-1-one is an organic compound that features a pyridine ring substituted with a difluoromethoxy group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Difluoromethoxy)pyridin-2-yl)ethan-1-one typically involves the introduction of the difluoromethoxy group onto a pyridine ring, followed by the addition of an ethanone group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a pyridine precursor. This can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-(Difluoromethoxy)pyridin-2-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
1-(5-(Difluoromethoxy)pyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(5-(Difluoromethoxy)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyridine ring can participate in various binding interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
- 1-(5-Fluoropyridin-2-yl)ethan-1-one
- 1-(5-Chloropyridin-2-yl)ethan-1-one
- 1-(5-Methoxypyridin-2-yl)ethan-1-one
Comparison: 1-(5-(Difluoromethoxy)pyridin-2-yl)ethan-1-one is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, lipophilicity, and biological activity .
Propriétés
Formule moléculaire |
C8H7F2NO2 |
|---|---|
Poids moléculaire |
187.14 g/mol |
Nom IUPAC |
1-[5-(difluoromethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H7F2NO2/c1-5(12)7-3-2-6(4-11-7)13-8(9)10/h2-4,8H,1H3 |
Clé InChI |
HMWMYLBVLXVUER-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC=C(C=C1)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


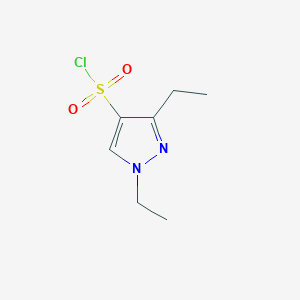
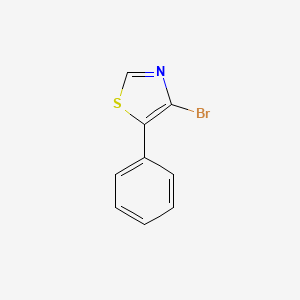
![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
